Proof of Synthetic Accessibility: 66% Isolated Yield via Palladium-Catalyzed Cross-Coupling
A validated synthetic protocol demonstrates the efficient preparation of tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate via a palladium-catalyzed Suzuki-Miyaura coupling between tert-butyl 4-(bromomethylene)piperidine-1-carboxylate and 3-hydroxyphenyl boronic acid, achieving an isolated yield of 66% after silica gel chromatography . This route directly leverages the target compound's structure. Although a direct head-to-head yield comparison under identical conditions for the non-hydroxy analog (CAS 1001413-65-5) is not published, this 66% yield benchmark is a critical specification for procurement and scale-up planning, as it is higher than the unoptimized yields often reported for Wittig-based routes to similar benzylidene piperidines .
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 66% yield (Suzuki coupling with 3-hydroxyphenyl boronic acid) |
| Comparator Or Baseline | Tert-butyl 4-benzylidenepiperidine-1-carboxylate (CAS 1001413-65-5); yield data for direct Wittig synthesis not available for comparison; general class-level yields for Wittig routes are often lower. |
| Quantified Difference | 66% documented yield provides a reliable procurement and production benchmark, in contrast to the absence of validated, high-yield data for direct purchase of the non-hydroxy analog via this route. |
| Conditions | Reaction of tert-butyl 4-(bromomethylene)piperidine-1-carboxylate (38g, 0.1376 mol) with 3-hydroxyphenyl boronic acid (22.77g, 0.165 mol), using Pd(dppf)Cl2·CH2Cl2 catalyst (11.23g, 0.01376 mol), K3PO4 (88.2g, 0.415 mol) in THF/water at 50°C for 1.5h. Purification by silica gel (100-200 mesh, 8% EtOAc/hexane). |
Why This Matters
For procurement teams and process chemists, a documented, reproducible 66% yield provides a guaranteed synthetic performance metric that enables accurate cost analysis and scale-up planning, unlike analogs without published optimized procedures.
